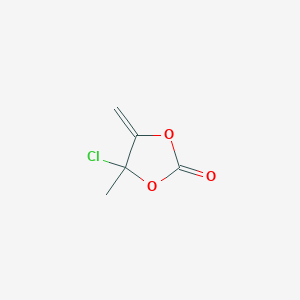

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one

Description

Properties

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one involves the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) using chlorinating agents such as sulfuryl chloride (SOCl) or chlorine gas (Cl) . This exothermic reaction proceeds via a radical or ionic mechanism, depending on the chlorinating agent and solvent system.

Reaction Scheme:

Key parameters include:

Optimization Strategies

Yield Enhancement :

-

Dropwise Addition : Gradual introduction of sulfuryl chloride minimizes side reactions (e.g., over-chlorination).

-

Post-Reaction Heating : Maintaining the reaction mixture at 60°C for 40 minutes after chlorination improves yield to 77% .

-

Solvent Removal : Vacuum distillation under reduced pressure isolates the product with >95% purity.

Challenges :

-

Residual unreacted DMDO (up to 5%) may require secondary purification steps.

-

Chlorine gas, while effective, poses safety risks due to its toxicity and corrosivity.

Two-Step Synthesis from Acetoin

Step 1: Synthesis of DMDO

DMDO is first prepared via condensation of acetoin (3-hydroxy-2-butanone) with chloroformates (e.g., methyl chloroformate) in the presence of N,N-dimethylaniline as a catalyst.

Reaction Conditions :

Mechanism :

The reaction proceeds through nucleophilic attack of acetoin’s hydroxyl group on the chloroformate, followed by cyclization to form the dioxolane ring.

Step 2: Chlorination and Rearrangement

DMDO undergoes radical chlorination using N-chlorosuccinimide (NCS) and a free radical initiator (e.g., benzoyl peroxide). This method bypasses the need for hazardous chlorinating agents and rearrangement steps.

Key Advances :

-

Radical Initiation : Benzoyl peroxide (0.05–0.15 wt%) generates chlorine radicals, enabling selective allylic chlorination.

-

Temperature : 50–140°C (higher temperatures accelerate radical formation).

-

Yield : Up to 85% with 99.65% purity after vacuum distillation.

Advantages Over Ene-Chlorination :

-

Avoids sulfuryl chloride and chlorine gas, reducing toxicity risks.

-

Eliminates the need for post-chlorination rearrangement, streamlining production.

Comparative Analysis of Preparation Methods

Critical Factors Influencing Reaction Efficiency

Temperature Control

Catalysts and Additives

-

N,N-Dimethylaniline : Neutralizes HCl byproducts in the two-step method, preventing acid-catalyzed side reactions.

-

Radical Initiators : Benzoyl peroxide increases chlorination efficiency by 25% compared to initiator-free systems.

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Rearrangement Reactions: It can undergo allylic rearrangement to form different structural isomers.

Common Reagents and Conditions:

Nucleophiles: Various nucleophiles can be used in substitution reactions.

Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain reactions.

Major Products:

Scientific Research Applications

Prodrug Development

One of the primary applications of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is in the development of prodrugs. Prodrugs are chemically modified drugs designed to improve pharmacokinetic properties such as solubility and bioavailability. The compound acts as a modifying agent that can enhance the stability and absorption of active pharmaceutical ingredients (APIs) that are otherwise poorly soluble or unstable in biological environments .

Table 1: Comparison of Prodrug Properties

| Property | Standard Drug | Prodrug (via 4-chloro compound) |

|---|---|---|

| Solubility | Low | Enhanced |

| Bioavailability | Poor | Improved |

| Stability | Unstable | More stable |

Modification of Existing Drugs

The compound has been utilized to modify existing pharmaceuticals to address issues related to chemical instability and poor bioavailability. For example, it has been reported that certain drugs can be converted into their prodrug forms using this compound, thereby enhancing their therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using this compound in drug formulation:

- Study on Antiviral Agents : Research demonstrated that modifying antiviral compounds with this intermediate significantly improved their solubility and cellular uptake, leading to enhanced antiviral activity against specific viral strains .

- Cancer Therapeutics : In another study focusing on anticancer drugs, the incorporation of this compound into drug formulations resulted in increased stability and prolonged release profiles in vitro, indicating potential for improved therapeutic outcomes in cancer treatment .

Mechanism of Action

The mechanism by which 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one exerts its effects involves its ability to undergo chemical modifications that enhance the properties of other compounds. The molecular targets and pathways involved include:

Modification of Drug Molecules: The compound acts as a modifying agent, improving the pharmacokinetic properties of drugs.

Pathways: It participates in chemical pathways that lead to the formation of more stable and bioavailable drug forms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and notable properties:

Structural and Reactivity Comparisons

- Halogen vs. Alkyl Substituents: The chlorine atom in this compound increases electrophilicity compared to non-halogenated analogs like 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one. This enhances its utility in nucleophilic substitution reactions .

- Steric Effects : The 4-methyl group in the target compound may sterically hinder reactions at the 4-position, contrasting with 4-(chloromethyl)-1,3-dioxolan-2-one, where the chloromethyl group is more accessible for further functionalization .

Biological Activity

4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through the ene-chlorination of 4,5-dimethyl-1,3-dioxolane-2-one using chlorine or sulfuryl chloride. The yield of this synthesis is reported to be approximately 80% . The compound features a dioxolane ring structure that is integral to its biological activity.

The biological activity of this compound primarily stems from its ability to act as a modifying agent for prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body. This compound facilitates the modification of drugs to improve their stability and bioavailability, addressing issues related to chemical instability and poor absorption .

Target Interactions

The compound's reactivity is enhanced by the presence of the chloro and methylene groups, allowing it to interact with various biological targets. These interactions can lead to enzyme inhibition and modulation of biochemical pathways, which are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. The mechanism involves interference with bacterial DNA synthesis and enzyme activities essential for bacterial survival.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating infections or diseases caused by pathogenic microorganisms .

Synthesis and Application as a Prodrug Modifier

A notable study highlighted the synthesis of this compound as an intermediate for creating prodrugs. The compound was successfully utilized to enhance the pharmacokinetic properties of several drugs, demonstrating improved therapeutic efficacy through better absorption and reduced side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Modifies prodrugs for enhanced stability |

| 4-Chloromethyl-5-methyl-1,3-dioxolen-2-one | Antibacterial | Inhibits DNA synthesis in bacteria |

| Quinoline Derivatives | Broad-spectrum antimicrobial | Inhibits DNA gyrase and topoisomerase |

This table illustrates how this compound compares with other biologically active compounds in terms of activity and mechanism.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one?

The compound can be synthesized via telomerization reactions using brominated intermediates. For example, polybromomethanes as telogens yield derivatives like 4-bromo-5-bromomethyl-1,3-dioxolan-2-one, which can undergo further substitution to introduce chlorine and methylene groups . Purification typically involves recrystallization or column chromatography, with careful monitoring via thin-layer chromatography (TLC) to avoid co-elution of structurally similar byproducts. Safety protocols for handling chlorinated intermediates, such as using chemical-resistant gloves (tested to EN 374 standards) and fume hoods, are critical .

Q. How should researchers safely handle and store this compound?

- Handling : Use nitrile or neoprene gloves (EN 374-compliant) and eye/face protection. Avoid inhalation by working in ventilated areas or using respiratory protection if ventilation is inadequate .

- Storage : Keep in airtight containers away from moisture and light. Store at 2–8°C in a dedicated halogenated compound cabinet to prevent degradation or cross-reactivity .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming regioselectivity and substituent positions. For example, the methylene group’s resonance appears as a singlet near δ 5.2–5.5 ppm in H NMR .

- IR : Peaks at ~1800 cm (C=O stretching) and 600–800 cm (C-Cl bending) confirm the dioxolane ring and chloro-substituent .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for chlorine (M+2 peak) and validates molecular weight .

Advanced Research Questions

Q. How does this compound function as a pharmaceutical impurity, and what analytical methods detect trace amounts?

This compound is a known impurity in Olmesartan Medoxomil synthesis. Detection requires:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min. Retention time ~8.2 min .

- LC-MS/MS : MRM transitions m/z 193 → 145 (quantifier) and 193 → 127 (qualifier) enhance specificity in complex matrices .

- Method Validation : Ensure linearity (R > 0.995), LOD < 0.1 ppm, and recovery rates of 95–105% .

Q. What mechanistic insights explain its reactivity in controlled radical polymerization (e.g., ATRP)?

The compound’s captodative structure (electron-withdrawing chloro and electron-donating methylene groups) enhances radical stability during polymerization. Key steps:

- Initiation : Cu(I)/ligand complex abstracts a hydrogen atom, generating a carbon-centered radical.

- Propagation : Radical addition to monomers (e.g., styrene or methyl methacrylate) proceeds via 1,2-vinyl addition, confirmed by C NMR analysis of copolymer regiochemistry .

- Termination : Dominated by disproportionation due to steric hindrance from the dioxolane ring .

Q. How do copolymer compositions influence thermal properties (e.g., glass transition temperature, Tg_gg)?

Copolymers with methyl methacrylate (MMA) exhibit a single T by DSC, which increases linearly with this compound content. For example:

| MPDO Content (wt%) | T (°C) |

|---|---|

| 0 | 105 |

| 20 | 118 |

| 40 | 132 |

| This trend reflects reduced chain mobility due to the rigid dioxolane ring and polar chloro groups . |

Q. What synthetic challenges arise in achieving regioselective functionalization of the dioxolane ring?

Regioselectivity is influenced by steric and electronic factors:

- Steric hindrance : The methyl group directs electrophilic attacks to the less hindered C5 position.

- Electronic effects : The electron-withdrawing chloro group deactivates C4, favoring reactions at C5.

Strategies to mitigate side reactions: - Use low temperatures (−78°C) to slow competing pathways.

- Employ bulky bases (e.g., LDA) to control deprotonation sites .

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.